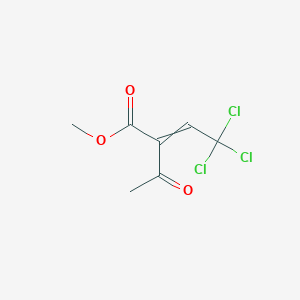
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and three chlorine atoms attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate typically involves the reaction of 2-acetyl-4,4,4-trichlorobut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-acetyl-4,4,4-trichlorobut-2-enoic acid+methanolacid catalystMethyl 2-acetyl-4,4,4-trichlorobut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 2-acetyl-4,4,4-trichlorobutanoic acid.
Reduction: Formation of Methyl 2-hydroxy-4,4,4-trichlorobut-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate involves its interaction with specific molecular targets. The ester and ketone functional groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-acetyl-4,4,4-trichlorobutanoate
- Methyl 2-acetyl-4,4,4-trifluorobut-2-enoate
- Methyl 2-acetyl-4,4,4-tribromobut-2-enoate
Uniqueness
Methyl 2-acetyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of three chlorine atoms on the same carbon, which significantly influences its chemical reactivity and physical properties
Propiedades
Número CAS |
80733-61-5 |
|---|---|
Fórmula molecular |
C7H7Cl3O3 |
Peso molecular |
245.5 g/mol |
Nombre IUPAC |
methyl 2-acetyl-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C7H7Cl3O3/c1-4(11)5(6(12)13-2)3-7(8,9)10/h3H,1-2H3 |
Clave InChI |
WQLCCRDRIOQZBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC(Cl)(Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

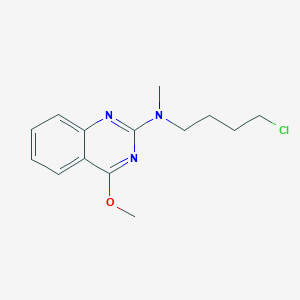

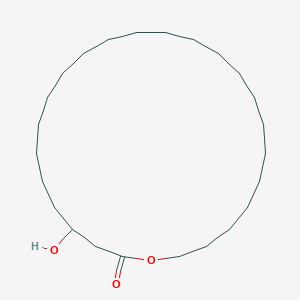
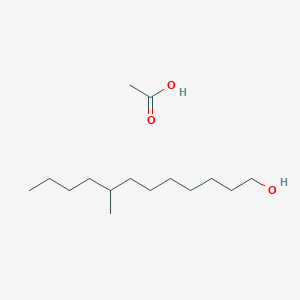
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
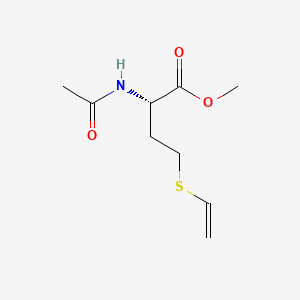
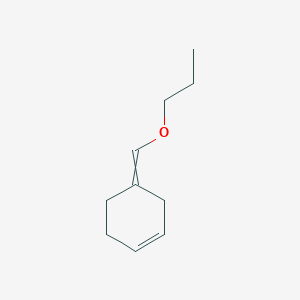


![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
